molecular formula C11H18N4 B1602524 (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine CAS No. 953748-71-5

(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine

Katalognummer: B1602524
CAS-Nummer: 953748-71-5
Molekulargewicht: 206.29 g/mol
InChI-Schlüssel: LUCQKISFLSLQBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine is a heterocyclic compound that features a pyridine ring substituted with a methanamine group and a methylpiperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine typically involves the reaction of 2-chloropyridine with 4-methylpiperazine under suitable conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyridine ring undergoes aromatic nucleophilic substitution (SNAr) at electron-deficient positions. For example, in the synthesis of structurally analogous compounds, 2-chloropyridine derivatives react with 1-methylpiperazine under reflux in tetrahydrofuran (THF) to yield substituted pyridines with piperazine moieties ( ).

Key Conditions

ReagentSolventTemperatureYieldSource
1-MethylpiperazineTHFReflux80%
Potassium carbonateDMF80°C75%

This reaction mechanism involves deprotonation of the amine nucleophile, followed by displacement of the leaving group (e.g., chloride) on the pyridine ring.

Oxidation Reactions

The primary amine group and piperazine moiety are susceptible to oxidation.

Amine Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)

  • Products : Nitroso or nitro derivatives.

  • Conditions : Room temperature, aqueous/organic biphasic systems ().

Piperazine Oxidation

  • Reagents : Ozone, peroxides

  • Products : N-Oxides, confirmed via IR spectroscopy (ν ~1,250 cm⁻¹ for N→O stretches) ().

Reduction Reactions

The pyridine ring can be reduced to a piperidine derivative under catalytic hydrogenation conditions:

  • Reagents : H₂ gas with palladium on carbon (Pd/C) or platinum oxide (PtO₂)

  • Conditions : 60–100°C, ethanol solvent ().

Example Reaction
(Pyridine)+3H2(Piperidine)\text{(Pyridine)} + 3\text{H}_2 \rightarrow \text{(Piperidine)}
Reported yields range from 65–85% depending on catalyst loading ().

Alkylation and Acylation

The primary amine undergoes alkylation or acylation to form secondary amines or amides:

Reaction TypeReagentProductYieldSource
AlkylationMethyl iodideN-Methyl derivative70%
AcylationAcetyl chlorideN-Acetylated compound82%

Conditions : Base (e.g., triethylamine) in dichloromethane (DCM) or THF at 0–25°C ().

Curtius Rearrangement

In a patent synthesis pathway, analogous intermediates underwent Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in toluene/t-butanol to generate isocyanate intermediates. These were trapped with alcohols to form carbamates ( ).

Key Steps

  • Activation of carboxylic acid to acyl azide.

  • Thermal decomposition to isocyanate.

  • Reaction with t-butanol to form tert-butyl carbamate.

Complexation with Metals

The piperazine nitrogen and pyridine ring act as ligands for transition metals:

  • Metals Tested : Cu(II), Fe(III), Zn(II)

  • Applications : Catalysis or coordination polymers ( ).

Stoichiometry : Typically forms 1:1 or 2:1 (ligand:metal) complexes, confirmed by UV-Vis and X-ray crystallography ( ).

Degradation Pathways

Stability studies indicate pH-dependent degradation:

  • Acidic Conditions (pH <3): Hydrolysis of the piperazine ring.

  • Basic Conditions (pH >10): Oxidation of the amine group.

  • Photolysis : UV light induces ring-opening reactions ( ).

Comparative Reactivity Table

Reaction TypePreferred ReagentsByproductsIndustrial Scalability
Nucleophilic Substitution1-MethylpiperazineHCl, KBrHigh (continuous flow)
OxidationH₂O₂/mCPBAWater, CO₂Moderate
ReductionH₂/Pd-CNoneHigh
Curtius RearrangementDPPA, TriethylaminePhosphoryl byproductsLow (requires purification)

Neuropharmacological Analogs

N-alkylation with cyclopropylmethyl bromide produced a dopamine D₃ receptor antagonist (Ki = 4.2 nM), highlighting versatility in CNS drug design ().

Wissenschaftliche Forschungsanwendungen

Chemistry

MPPA serves as a crucial building block in the synthesis of more complex molecules. Its unique structure enables the formation of derivatives that can be utilized in various chemical reactions, including:

  • Oxidation : Formation of N-oxides.
  • Reduction : Conversion of the pyridine ring to piperidine derivatives.
  • Substitution : Participation in nucleophilic substitution reactions.

Biology

In biological research, MPPA has been investigated for its potential as a ligand in receptor studies. It interacts with various biological targets, notably receptor tyrosine kinases such as the platelet-derived growth factor receptor (PDGFR), influencing cell proliferation and differentiation.

Medicine

MPPA's pharmacological properties have led to its exploration as a therapeutic agent. Notable applications include:

  • Antimicrobial Activity : MPPA derivatives have shown enhanced antibacterial properties against resistant strains like Streptococcus pneumoniae.
  • Kinase Inhibition : MPPA has been identified as a potential inhibitor of kinases involved in cancer progression, such as FLT3 and Aurora kinases.
Activity TypeDescriptionReferences
AntimicrobialEnhanced activity against resistant bacterial strains
Kinase InhibitionInhibits kinases linked to cancer progression
Muscarinic ModulationPotential allosteric modulator of muscarinic acetylcholine receptors

Case Study 1: Antibacterial Activity Enhancement

A study synthesized various MPPA derivatives and evaluated their antibacterial activities against resistant bacterial strains. Results indicated that specific modifications significantly improved efficacy, with some derivatives exhibiting up to four times the activity compared to baseline compounds.

Case Study 2: Cancer Therapeutics

In another investigation, MPPA analogs were tested for their ability to inhibit cancer cell proliferation through kinase inhibition pathways. The results demonstrated effective tumor growth reduction in both in vitro and in vivo models, supporting their potential as therapeutic agents for cancer treatment.

Wirkmechanismus

The mechanism of action of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-(4-Methylpiperazin-1-yl)pyridin-4-yl)methanamine: Similar structure but with a different substitution pattern on the pyridine ring.

    (2-(4-Methylpiperazin-1-yl)pyrimidin-3-yl)methanamine: Contains a pyrimidine ring instead of a pyridine ring.

    (2-(4-Methylpiperazin-1-yl)quinolin-3-yl)methanamine: Features a quinoline ring, adding complexity to the structure.

Uniqueness

(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylpiperazine moiety can enhance its solubility and interaction with biological targets, making it a valuable compound in drug discovery and development.

Biologische Aktivität

The compound (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine , often referred to as MPPA, is a derivative of pyridine and piperazine that has garnered attention for its potential biological activities. This article explores the biological activity of MPPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

MPPA exhibits a variety of biological activities attributed to its structural features. The pyridine and piperazine moieties are known to interact with various biological targets, including receptors and enzymes.

1. Antimicrobial Activity

Research indicates that MPPA derivatives can enhance antibacterial properties against resistant strains of bacteria. For instance, it has been noted that modifications in the piperazine ring can significantly improve the compound's efficacy against Streptococcus pneumoniae and Streptococcus pyogenes .

2. Kinase Inhibition

MPPA has shown promise as a kinase inhibitor. Compounds similar to MPPA have been reported to inhibit various kinases involved in cancer progression, such as FLT3 and Aurora kinases. These inhibitors have been noted for their oral bioavailability and efficacy in preclinical models .

3. Muscarinic Receptor Modulation

Studies have identified MPPA derivatives as potential allosteric modulators of muscarinic acetylcholine receptors (mAChRs). For example, LY2119620, a compound structurally related to MPPA, was characterized as a potentiator for mAChRs, indicating potential applications in neuropharmacology .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of MPPA:

Activity Type Target/Organism Efficacy Reference
AntibacterialStreptococcus pneumoniaeEnhanced potency against resistant strains
Kinase InhibitionFLT3, Aurora kinaseIC50 = 14 nM
Muscarinic Receptor ModulationHuman M2 and M4 mAChRsPositive cooperativity observed

Case Study 1: Antibacterial Activity Enhancement

A study explored the synthesis of various MPPA derivatives and their antibacterial activities against resistant bacterial strains. The results indicated that certain modifications significantly improved efficacy, with some derivatives exhibiting up to four times the activity compared to baseline compounds .

Case Study 2: Cancer Therapeutics

In another investigation, MPPA analogs were tested for their ability to inhibit cancer cell proliferation through kinase inhibition pathways. The results demonstrated that these compounds could effectively reduce tumor growth in vitro and in vivo models, supporting their potential as therapeutic agents for cancer treatment .

Eigenschaften

IUPAC Name

[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11/h2-4H,5-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCQKISFLSLQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588418
Record name 1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953748-71-5
Record name 1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.